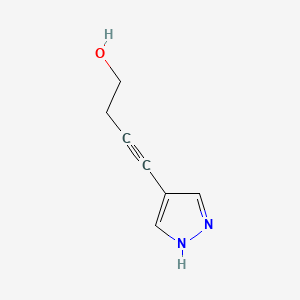

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is an organic compound with the molecular formula C₇H₈N₂O It is characterized by the presence of a pyrazole ring, a butynyl chain, and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol typically involves the reaction of 4-pyrazolecarboxaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

Oxidation: Formation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-one.

Reduction: Formation of 4-(1H-Pyrazol-4-yl)but-3-en-1-ol or 4-(1H-Pyrazol-4-yl)butan-1-ol.

Substitution: Formation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-chloride or 4-(1H-Pyrazol-4-yl)but-3-yn-1-bromide.

Applications De Recherche Scientifique

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Butyn-1-ol: Similar in structure but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity[][6].

4-(1H-Pyrazol-4-yl)butan-1-ol: Similar but with a saturated butyl chain instead of an alkyne, affecting its chemical properties and reactivity[][7].

Uniqueness

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is unique due to the presence of both a pyrazole ring and an alkyne group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Activité Biologique

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O, featuring a pyrazole ring and a propargylic alcohol functional group. The unique structural characteristics allow for various chemical reactivities and interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with active sites of enzymes, modulating their activity. The hydroxyl group enhances binding affinity through additional hydrogen bonding.

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antibacterial and antifungal activities. In particular, this compound has been studied for its potential to inhibit the growth of various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 0.39 mg/mL |

| Klebsiella pneumoniae | 0.39 mg/mL |

These results suggest that the compound may serve as a lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Studies have indicated that derivatives of pyrazole exhibit significant inhibition of COX enzymes, which are crucial in the inflammatory process.

| Compound | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 60.56 | >8 |

| Standard (Diclofenac Sodium) | 54.65 | N/A |

This data highlights its potential as an anti-inflammatory agent with favorable safety profiles .

Anticancer Activity

Emerging studies have investigated the anticancer properties of pyrazole derivatives, including this compound. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific signaling pathways involved in cell proliferation.

Study on Antimicrobial Efficacy

A study conducted by Bhattacharjee et al. assessed the efficacy of various pyrazolone compounds against Bacillus cereus and Klebsiella pneumoniae. The findings indicated that modifications to the pyrazole structure could enhance antimicrobial activity, establishing a structure–activity relationship (SAR) that guides future synthesis .

Anti-inflammatory Evaluation

In a preclinical study evaluating the anti-inflammatory effects of several pyrazole derivatives, including this compound, researchers employed carrageenan-induced paw edema models in rats. The results demonstrated significant reductions in edema, supporting the compound's potential as an effective anti-inflammatory agent .

Propriétés

IUPAC Name |

4-(1H-pyrazol-4-yl)but-3-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-2-1-3-7-5-8-9-6-7/h5-6,10H,2,4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVFLSLDOYRTPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C#CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.